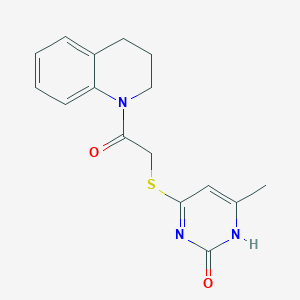

4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-9-14(18-16(21)17-11)22-10-15(20)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADSRFWYTSSYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC(=O)N2CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methylpyrimidin-2(1H)-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 413.54 g/mol. The structure comprises a pyrimidinone core linked to a thioether and a quinoline moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O3S |

| Molecular Weight | 413.54 g/mol |

| Purity | ≥ 95% |

Research indicates that the compound exhibits multiple mechanisms of action, including:

- Enzyme Inhibition : It has shown potent inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases. For instance, one study reported an IC50 of 0.28 µM against AChE and 0.34 µM against human AChE .

- Antitumor Activity : The compound has demonstrated significant antiproliferative effects in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

- Neuroprotective Effects : In a study evaluating neuroprotective agents, the compound was found to penetrate the blood-brain barrier (BBB) effectively and exhibited low toxicity in neuronal cell lines at concentrations below 12.5 µM . This suggests its potential as a treatment for neurodegenerative disorders.

- Anticancer Properties : Another investigation highlighted its efficacy against malignant pleural mesothelioma (MPM), where it was used in combination with trametinib to enhance antitumor effects through ERK blockade and CD44 downregulation .

Efficacy in Preclinical Models

The compound has been tested in various preclinical models to assess its biological activity:

- In Vitro Studies : Cell viability assays demonstrate that the compound significantly reduces cell proliferation in cancer cell lines.

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth compared to controls, indicating its potential as an anticancer agent.

Safety and Toxicology

Safety assessments reveal that the compound exhibits a favorable toxicity profile at therapeutic doses. In vitro studies have shown no significant cytotoxicity on primary neuronal cultures at concentrations relevant for therapeutic use.

Comparison with Similar Compounds

3,4-Dihydroquinolin-2(1H)-one Derivatives

Compounds such as 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) and N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (27) () share the dihydroquinoline backbone but differ in substituents. These derivatives often incorporate aminoalkyl or carboximidamide groups, enhancing solubility and bioactivity.

Patent-Based Dihydroquinoline Analogues

Several patented compounds, such as N-(3-Cyano-4-(6-Methyl-3,4-Dihydroquinolin-1(2H)-yl)-7-(Tetrahydrofuran-3-Yl-Oxy)Quinolin-6-Yl)-2-(Piperidin-4-Ylidene)Acetamide (M+1: 524), feature the 3,4-dihydroquinolin-1(2H)-yl group but are modified with cyano, piperidinylidene, and tetrahydrofuran-oxy substituents. These structural variations increase molecular weight (e.g., 524–602 g/mol) and likely alter target selectivity compared to the simpler pyrimidinone-linked compound .

Pyrimidinone-Based Analogues

Thioether-Linked Pyrimidinones

6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one () shares the pyrimidinone core and thioether bridge but lacks the dihydroquinoline moiety. Its molecular weight (247.3 g/mol) is significantly lower, reflecting the absence of the bulky dihydroquinoline group. Similarly, 6-Amino-2-(methylthio)pyrimidin-4-ol () demonstrates how methylthio substituents can influence electronic properties and hydrogen-bonding capacity .

Anti-Cancer Pyridopyrimidinones

describes thioxopyridopyrimidinone derivatives (e.g., 7a–e), which replace the dihydroquinoline group with a pyrido ring. However, the thioxo group in these derivatives may confer distinct reactivity compared to the oxoethylthio bridge in the target compound .

Table 1: Key Properties of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.